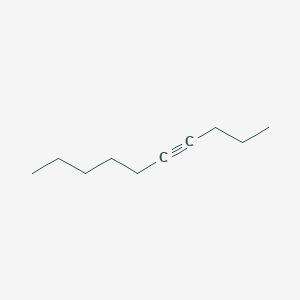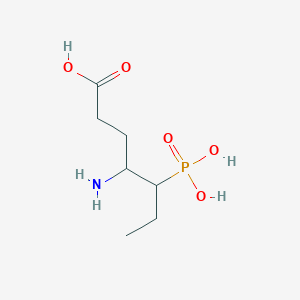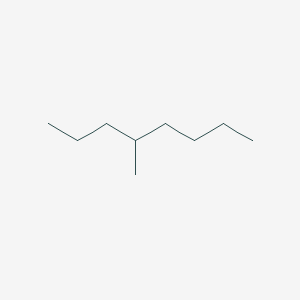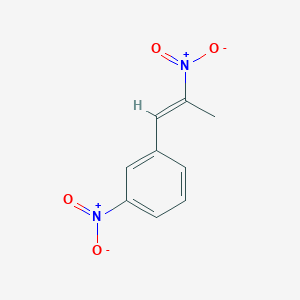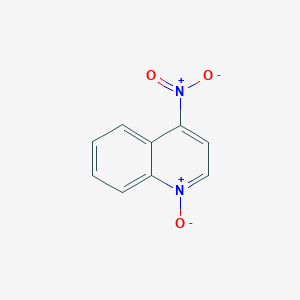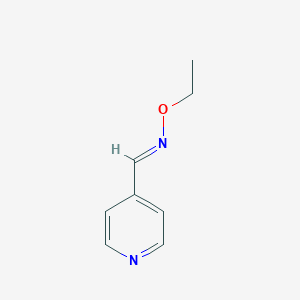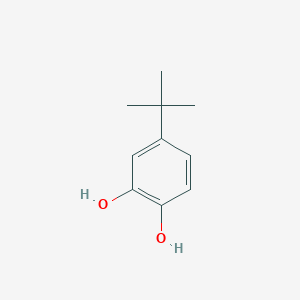![molecular formula C9H7Cl3N2S B165769 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 128276-98-2](/img/structure/B165769.png)
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine can have a range of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth and proliferation.
2. Modulation of neurotransmitter levels in the brain.
3. Reduction of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of new drugs based on the structure and properties of this compound.
3. Study of its effects on other physiological processes, such as immune function and metabolism.
4. Investigation of its potential as a tool for imaging and diagnostic purposes.
In conclusion, 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a valuable compound for scientific research with a wide range of potential applications. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
Synthesemethoden
The synthesis of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-methylpyrimidine with thioacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used in a wide range of scientific research applications, including:
1. Cancer research: This compound has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
2. Neuroscience research: 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used to study the role of certain neurotransmitters in the brain, as well as to investigate potential treatments for neurological disorders such as Alzheimer's disease.
3. Drug discovery: This compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Eigenschaften
CAS-Nummer |
128276-98-2 |
|---|---|
Produktname |
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Molekularformel |
C9H7Cl3N2S |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
4-chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl3N2S/c1-3-4(2)15-9-5(3)7(12)13-8(14-9)6(10)11/h6H,1-2H3 |
InChI-Schlüssel |
UNSJQMFFXAPWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



